2-Iodo-1,3-dimethoxybenzene
Overview
Description
2-Iodo-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H9IO2. It is a derivative of benzene, where two methoxy groups and one iodine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1,3-dimethoxybenzene can be synthesized through the iodination of 1,3-dimethoxybenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows: [ \text{C6H4(OCH3)2} + \text{I2} \rightarrow \text{IC6H3(OCH3)2} + \text{HI} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a palladium-catalyzed coupling reaction, where 1,3-dimethoxybenzene is reacted with an iodine source in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include azides, thiols, and alkylated derivatives.
Coupling Reactions: Products include biaryl compounds, alkenes, and alkynes.
Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.
Scientific Research Applications
2-Iodo-1,3-dimethoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions or palladium complexes. These intermediates facilitate the substitution or coupling reactions by stabilizing the transition states and lowering the activation energy. The methoxy groups also play a role in directing the electrophilic attack to specific positions on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-2,6-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1-Iodo-3,5-dimethylbenzene
- 3-Iodoanisole
- 4-Iodoanisole
Uniqueness
2-Iodo-1,3-dimethoxybenzene is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and selectivity in chemical reactions. The presence of two methoxy groups enhances its solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-iodo-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYZALIKRBYPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464477 | |
Record name | 2-iodo-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-44-8 | |
Record name | 2-iodo-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1,3-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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